molecular formula C15H19PSi B101189 Diphenyl(trimethylsilyl)phosphine CAS No. 17154-34-6

Diphenyl(trimethylsilyl)phosphine

Cat. No.: B101189
CAS No.: 17154-34-6
M. Wt: 258.37 g/mol
InChI Key: WTWVGNUJAAOVSC-UHFFFAOYSA-N
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Description

Diphenyl(trimethylsilyl)phosphine is an organophosphorus compound with the chemical formula (C6H5)2PSi(CH3)3. It is a colorless to pale yellow solid that is soluble in organic solvents such as dimethyl sulfoxide and chloroform. This compound is known for its stability in air and its use as a ligand in organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(trimethylsilyl)phosphine can be synthesized through the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(trimethylsilyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halocarbons, Grignard reagents, and various metal catalysts. The reactions typically occur under mild to moderate conditions, often requiring inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically biaryl compounds or other coupled products .

Scientific Research Applications

Diphenyl(trimethylsilyl)phosphine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diphenyl(trimethylsilyl)phosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can facilitate various chemical transformations by stabilizing reactive intermediates and enhancing reaction rates. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diphenyl(trimethylsilyl)phosphine include:

Uniqueness

This compound is unique due to its combination of the diphenylphosphine and trimethylsilyl groups, which confer both stability and reactivity. This makes it a versatile ligand in various catalytic processes and chemical reactions .

Properties

IUPAC Name

diphenyl(trimethylsilyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWVGNUJAAOVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169128
Record name Diphenyl(trimethylsilyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17154-34-6
Record name Diphenyl(trimethylsilyl)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017154346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl(trimethylsilyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Diphenylphosphino)trimetylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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